N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide
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Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide is a complex organic compound that features a dibenzofuran core. Dibenzofuran is a heterocyclic compound known for its presence in various natural sources and its wide range of biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2), followed by reductive desulfurization . The morpholine ring and sulfonylbenzamide moiety are then introduced through subsequent reactions, often involving nucleophilic substitution and sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its cytotoxic activity against cancer cell lines, such as A549 lung cancer cells.
Medicine: Potential therapeutic agent due to its inhibitory activity against enzymes like cathepsin D and L.
Industry: Utilized in the development of antimicrobial agents due to its benzofuran core.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, its cytotoxic activity is attributed to its ability to inhibit cathepsin enzymes, which play a role in protein degradation and cell apoptosis . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives: These compounds also feature a dibenzofuran core and exhibit similar biological activities.
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Uniqueness
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide is unique due to its combination of a morpholine ring and a sulfonylbenzamide moiety, which enhances its biological activity and specificity. This makes it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
380341-22-0 |
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Molecular Formula |
C24H22N2O6S |
Molecular Weight |
466.5g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H22N2O6S/c1-30-23-14-19-18-4-2-3-5-21(18)32-22(19)15-20(23)25-24(27)16-6-8-17(9-7-16)33(28,29)26-10-12-31-13-11-26/h2-9,14-15H,10-13H2,1H3,(H,25,27) |
InChI Key |
RRNDQTUKHLNZKD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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